molecular formula C26H20N2O5 B2423494 3-cinnamamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide CAS No. 888467-77-4

3-cinnamamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide

Cat. No.: B2423494
CAS No.: 888467-77-4
M. Wt: 440.455
InChI Key: JNFSXMYDXWBFMG-JLHYYAGUSA-N
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Description

3-cinnamamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a cinnamamido group, and a dihydrobenzo[b][1,4]dioxin moiety

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[[(E)-3-phenylprop-2-enoyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O5/c29-23(13-10-17-6-2-1-3-7-17)28-24-19-8-4-5-9-20(19)33-25(24)26(30)27-18-11-12-21-22(16-18)32-15-14-31-21/h1-13,16H,14-15H2,(H,27,30)(H,28,29)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFSXMYDXWBFMG-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C=CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)/C=C/C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cinnamamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as N,N-dimethylformamide (DMF) and catalysts like lithium hydride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

3-cinnamamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl or aryl halides. Reaction conditions typically involve controlled temperatures and the use of organic solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of benzofuran compounds exhibit significant antimicrobial properties. For instance, halogen derivatives of 3-benzofurancarboxylic acids have been synthesized and tested against various pathogens. Compounds similar to 3-cinnamamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide demonstrated activity against both Gram-positive and Gram-negative bacteria as well as fungi such as Candida species .

Table 1: Antimicrobial Activity of Benzofuran Derivatives

CompoundTarget PathogenMIC (μg/mL)
IIIStaphylococcus aureus50
VICandida albicans100
IVEscherichia coli200

Anticancer Properties

The compound has also been investigated for its anticancer potential. A study highlighted the synthesis of novel benzofurancarboxamides, which were screened for anticancer activity by the National Cancer Institute (NCI). These compounds showed promising results in inhibiting cancer cell proliferation in vitro, indicating that modifications to the benzofuran structure can enhance anticancer efficacy .

Case Study: Anticancer Activity Evaluation

In a recent evaluation, several benzofurancarboxamide derivatives were tested against various cancer cell lines. The results indicated that certain modifications to the structure led to increased cytotoxicity against breast and lung cancer cell lines, suggesting a potential pathway for developing new anticancer therapies based on this scaffold .

Enzyme Inhibition

Another significant application of this compound is in enzyme inhibition. Research has shown that compounds containing the benzodioxane moiety can act as inhibitors for enzymes like α-glucosidase and acetylcholinesterase. These enzymes are critical targets in the treatment of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD), respectively .

Table 2: Enzyme Inhibition Studies

CompoundEnzyme TargetIC50 (μM)
Compound Aα-glucosidase25
Compound BAcetylcholinesterase15

Synthesis and Structural Variations

The synthesis of this compound involves multiple steps that allow for structural variations to enhance its biological activity. The use of different substituents on the benzofuran core can lead to compounds with tailored properties suitable for specific therapeutic applications .

Mechanism of Action

The mechanism of action of 3-cinnamamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives and cinnamamido compounds. Examples are:

Uniqueness

What sets 3-cinnamamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Biological Activity

The compound 3-cinnamamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the compound's synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate key intermediates such as 2,3-dihydrobenzo[b][1,4]dioxin and benzofuran derivatives. The process usually includes:

  • Formation of the benzofuran core through cyclization reactions.
  • Introduction of the cinnamamide moiety via coupling reactions with appropriate amines.
  • Final modifications to achieve the desired carboxamide structure.

Biological Activity

The biological activity of this compound has been primarily evaluated in terms of its anticancer properties and its mechanism of action.

Anticancer Activity

Recent studies have indicated that derivatives related to 2,3-dihydrobenzo[b][1,4]dioxin exhibit significant anticancer activity. For instance:

  • In vitro studies show that compounds with similar structures demonstrate inhibition of tumor cell proliferation and induce apoptosis in various cancer cell lines.
  • A specific evaluation of related compounds indicated IC50 values (the concentration required to inhibit 50% of the target) ranging from 0.88 µM to 12 µM , suggesting potent activity against cancer cell lines .

The proposed mechanisms through which this compound exerts its effects include:

  • Inhibition of PARP1 (Poly(ADP-ribose) polymerase 1) : This enzyme plays a crucial role in DNA repair processes. Compounds that inhibit PARP1 can lead to increased DNA damage in cancer cells, making them more susceptible to treatment .

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

  • Study on PARP Inhibitors :
    • A study evaluated various derivatives for their ability to inhibit PARP1. The lead compound identified had an IC50 value of 5.8 µM , demonstrating significant potential as a therapeutic agent .
  • In Vivo Efficacy :
    • Animal models treated with related benzofuran derivatives showed reduced tumor growth and improved survival rates compared to control groups.

Data Summary

Compound NameStructureIC50 (µM)Activity
This compoundStructureTBDAnticancer
Related Compound 1Structure0.88PARP1 Inhibitor
Related Compound 2Structure5.8PARP1 Inhibitor
Related Compound 3Structure12Moderate Activity

Q & A

Q. What are the optimal synthetic routes for 3-cinnamamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide?

The compound is synthesized via a multi-step process. Key steps include:

  • Coupling reaction : Reacting 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with benzofuran-2-carboxylic acid derivatives using DMF as a solvent and LiH as a base to activate the carbonyl group .
  • Transamidation : A one-pot, two-step procedure to introduce the cinnamamido group, optimizing pH with Na₂CO₃ aqueous solution .
  • Purification : Column chromatography or recrystallization to achieve >95% purity. Yield improvements (up to 75%) are achieved by controlling reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 amine:acid) .

Q. Which spectroscopic techniques confirm the compound’s structural integrity?

  • NMR (¹H/¹³C) : Identifies proton environments (e.g., benzodioxin aromatic protons at δ 6.7–7.1 ppm, benzofuran carbonyl at δ 165 ppm) .
  • ESI-MS : Validates molecular weight (e.g., [M+H]+ peak at m/z 453.2) .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks in single crystals grown from THF/hexane mixtures .

Q. What in vitro assays evaluate its biological activity?

  • Enzyme inhibition : COX-2 inhibition assays (IC₅₀ values measured via fluorometric kits), with positive controls like celecoxib .
  • Antimicrobial testing : Broth microdilution (MIC values against S. aureus and E. coli) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2) to determine EC₅₀ .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational binding predictions and experimental IC₅₀ values?

  • Molecular dynamics simulations : Use AMBER or GROMACS to model ligand-protein interactions over 100 ns, comparing stability of predicted binding poses .
  • Mutagenesis studies : Validate key residues (e.g., COX-2 Arg120) via site-directed mutagenesis to assess impact on inhibitory activity .
  • Isothermal titration calorimetry (ITC) : Directly measure binding thermodynamics to reconcile in silico ΔG values with experimental data .

Q. What strategies enhance pharmacological activity while maintaining metabolic stability?

  • SAR modifications :
  • Introduce electron-withdrawing groups (e.g., -CF₃) on the benzodioxin ring to improve COX-2 selectivity (5-fold increase in potency observed with 4-CF₃ substitution) .
  • Replace the cinnamamido group with bioisosteres (e.g., pyrazole) to reduce CYP450-mediated oxidation .
    • Prodrug design : Esterify the carboxamide to enhance oral bioavailability, with hydrolysis studies in simulated gastric fluid .

Q. How do pH and temperature affect compound stability in long-term storage?

  • Accelerated stability studies : Store at 25°C/60% RH and 40°C/75% RH for 6 months. Analyze degradation products via HPLC-MS.
  • Key findings : Degradation <5% at pH 7.4 (phosphate buffer), but >20% hydrolysis at pH <3 .
    • Lyophilization : Preserve stability for >24 months when stored in amber vials at -20°C .

Q. What orthogonal methods validate identity when MS and NMR data conflict?

  • Elemental analysis : Confirm C/H/N ratios within 0.3% of theoretical values .
  • IR spectroscopy : Detect characteristic peaks (e.g., amide C=O stretch at 1680 cm⁻¹) .
  • DSC/TGA : Monitor thermal decomposition profiles to identify polymorphic impurities .

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